Entamizole

Description

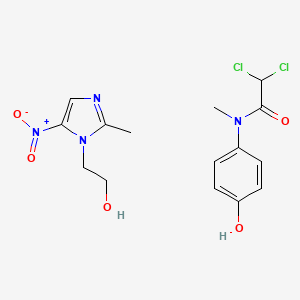

Structure

2D Structure

Properties

CAS No. |

68437-32-1 |

|---|---|

Molecular Formula |

C15H18Cl2N4O5 |

Molecular Weight |

405.2 g/mol |

IUPAC Name |

2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide;2-(2-methyl-5-nitroimidazol-1-yl)ethanol |

InChI |

InChI=1S/C9H9Cl2NO2.C6H9N3O3/c1-12(9(14)8(10)11)6-2-4-7(13)5-3-6;1-5-7-4-6(9(11)12)8(5)2-3-10/h2-5,8,13H,1H3;4,10H,2-3H2,1H3 |

InChI Key |

SPCIGFHTOQUUEG-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].CN(C1=CC=C(C=C1)O)C(=O)C(Cl)Cl |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].CN(C1=CC=C(C=C1)O)C(=O)C(Cl)Cl |

Other CAS No. |

68437-32-1 |

Synonyms |

Entamizole |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization of Constituent Compounds

Metronidazole (B1676534) Synthesis and Chemical Modifications

Metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol) is a key component of Entamizole. Its synthesis primarily revolves around the formation and functionalization of the nitroimidazole core.

Novel Nitroimidazole Derivatization Strategies

Research into novel nitroimidazole derivatization strategies aims to develop compounds with potentially improved pharmacological profiles, including enhanced activity against resistant strains or broader spectrum activity. The alcoholic functional group in metronidazole is a common site for various chemical modifications derpharmachemica.com.

One approach involves the synthesis of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives by reacting metronidazole with suitable reagents through nucleophilic substitution reactions derpharmachemica.com. Examples of such derivatization include reactions with benzene (B151609) sulfonyl chloride, phthalic anhydride, aniline (B41778) alkylamide, and sulfanilamide (B372717) alkylamide derivatives derpharmachemica.com. These modifications can lead to compounds with altered biological activities, such as inhibition of Staphylococcus aureus or Streptococcus B derpharmachemica.com.

Another strategy explores the derivatization of the nitroimidazole carboxamide scaffold to yield improved antiparasitic agents. nih.gov. This has led to the synthesis of novel nitroimidazole carboxamides with potent activity against Giardia lamblia strains, including metronidazole-resistant ones, and improved activity against Entamoeba histolytica and Trichomonas vaginalis nih.gov. The 2'-carboxamide substitution provides a handle for optimizing antiparasitic properties nih.gov.

Furthermore, novel synthetic strategies have been developed to prepare metronidazole-based ionic liquids, which can then be used in the synthesis of nanoparticles with enhanced antimicrobial efficiency nih.govmarquette.edu. One such method involves reacting metronidazole with methyl iodide, followed by ion exchange with sodium chloride and then admixing with sodium citrate (B86180) solution nih.govmarquette.edu.

Derivatization through click chemistry has also been explored to synthesize 1,2,3-triazole derivatives based on metronidazole researchgate.net. This involves reacting propargylic ether derivatives of metronidazole with various aryl azide (B81097) compounds researchgate.net.

Solid phase synthesis techniques have been applied for the direct synthesis of oligonucleotide conjugates of metronidazole using the phosphoramidite (B1245037) method mdpi.com. This involves the preparation of a metronidazole phosphoramidite, which is then used in the final coupling step on a solid support mdpi.com.

Hybrid molecules incorporating the metronidazole structure have also been synthesized. For instance, new hybrid derivatives from metronidazole and eugenol (B1671780) analogues have been developed as potential trypanocidal agents ualberta.ca. This involves functionalization of metronidazole to obtain an azido (B1232118) species, which is then coupled with terminal propargyl eugenol analogue phenols ualberta.ca.

Research also includes the synthesis of 4-amine and 4-(α-aminoacid) derivatives of N-expanded-metronidazole analogues, which show activity against anaerobic bacteria, protozoa, and parasitic infections mdpi.com.

Mechanistic Studies of Nitroimidazole Formation

The formation of the nitroimidazole core is a crucial step in metronidazole synthesis. Mechanistic studies in this area focus on understanding the reaction pathways and optimizing conditions for efficient and selective nitration.

A common route for the synthesis of 2-methyl-5-nitroimidazole (B138375), a precursor to metronidazole, involves the nitration of 2-methylimidazole. Industrial processes often use concentrated sulfuric acid medium with dropwise addition of concentrated nitric acid at high temperatures patsnap.com. However, this can lead to the release of nitrogen dioxide and lower product yield patsnap.com.

Alternative methods for synthesizing 2-methyl-5-nitroimidazole involve the use of mixed acids, such as formic acid and sulfuric acid, as the acidic medium google.comgoogle.com. One method describes preparing a mixed solution of 2-methyl-5-nitroimidazole, formic acid, and sulfuric acid, followed by the alternate addition of ethylene (B1197577) oxide and concentrated sulfuric acid at elevated temperatures google.com. This approach is reported to improve conversion rate and yield while reducing the consumption of formic acid and sodium hydroxide (B78521) google.com. Another method utilizes a mixed acid of formic acid (95-99%) and concentrated sulfuric acid for the synthesis reaction of 2-methyl-5-nitroimidazole google.com. This method claims a yield of 65-70% for the nitroimidazole google.com.

The synthesis of metronidazole itself, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, can be achieved by reacting 2-methyl-4(5)-nitroimidazole with ethylene oxide in formic acid google.com. Processes have been developed to obtain high-purity metronidazole from such reaction mixtures, involving distillation of formic acid, precipitation and separation of unconverted starting material at a specific pH range, and precipitation of the product by adding an alkaline agent google.com.

Mechanistic studies related to the biological activity of nitroimidazoles, including metronidazole, highlight the reductive activation of the nitro group under low oxygen tension ualberta.caoup.com. This reduction is proposed to form a nitro free radical, followed by other reactive intermediates that interact with cellular components oup.com.

Diloxanide (B1670642) Furoate Synthesis and Analog Generation

Diloxanide furoate (4-(2,2-dichloro-N-methylacetamido)phenyl furan-2-carboxylate) is the other active component of this compound. Its synthesis involves the formation of the dichloroacetamide moiety and the esterification with furoic acid.

The synthesis of diloxanide furoate typically involves two main steps: the synthesis of diloxanide and the subsequent esterification with furoyl chloride researchgate.net. Diloxanide is synthesized by the reaction of 4-hydroxy-N-methyl aniline, chloral (B1216628) hydrate, and sodium cyanide in the presence of a base researchgate.net. The resulting diloxanide is then condensed with furoyl chloride to yield the furoate ester researchgate.net.

Research on Furoate Esterification Pathways

Research on furoate esterification pathways is relevant to the synthesis of diloxanide furoate and other furoate esters. These studies explore various methods and catalysts for forming the ester linkage with furoic acid or its derivatives.

Conventional methods for producing alkyl furoates often involve the oxidation of furfural (B47365) to furoic acid using strong oxidizing agents, followed by esterification with an alcohol in the presence of acid catalysts like sulfuric acid researchgate.netmdpi.com. These conditions can be harsh and environmentally taxing researchgate.netmdpi.com.

Alternative and greener approaches focus on the direct one-pot oxidative esterification of furfural with an alcohol in the presence of a heterogeneous catalyst and molecular oxygen researchgate.netmdpi.commdpi.com. Gold nanoparticles supported on alkaline-earth metal oxides, such as Au/MgO, have shown efficiency in the oxidative esterification of furfural to methyl furoate mdpi.com. These catalysts promote selectivity to the ester, with basic sites playing a crucial role mdpi.com. Studies have investigated reaction parameters like the ratio of furfural to catalyst and alcohol to optimize yield and reaction rate mdpi.com.

Another approach involves the esterification of furoic acid with fatty alcohols to produce sulfonated alkyl furoates, which are a new class of biobased anionic surfactants acs.org. This reaction can be performed with acid catalysts like sulfuric acid, often utilizing techniques like a Dean Stark apparatus to remove water and drive the reaction to completion acs.org.

Mechanistic studies on furfural oxidative esterification suggest that the reaction pathway can involve the direct selective oxidation of furfural to the desired furoate over certain catalysts mdpi.com. The presence of basic sites can favor the formation of the hemiacetal intermediate, leading to the ester, while acid sites may lead to acetal (B89532) formation mdpi.commdpi.com.

Molecular and Cellular Pharmacodynamics of Entamizole S Constituents

Metronidazole's Molecular Mechanism of Action

Metronidazole (B1676534) is a prodrug belonging to the nitroimidazole class that is effective against anaerobic bacteria and protozoa. patsnap.comnih.gov Its selective toxicity is a key feature of its mechanism, which unfolds in a multi-step process within the target organism. patsnap.comnih.gov

Reduction Pathways and Reactive Species Generation Research

The activation of metronidazole is contingent upon the low redox potential environment found within anaerobic and microaerophilic organisms. nih.govnih.gov The process begins with the passive diffusion of the prodrug into the microbial cell. nih.govpatsnap.com Inside, the nitro group of metronidazole is reduced by low-redox-potential electron-transport proteins like ferredoxin or flavodoxin. nih.govnih.gov This reduction converts metronidazole into a short-lived, highly reactive nitroso free radical. patsnap.compatsnap.compharmacyfreak.com

This activation is not only cytotoxic but also creates a concentration gradient that facilitates the further uptake of the drug into the cell. nih.gov Research has identified several enzymatic pathways capable of this reductive activation. The pyruvate:ferredoxin oxidoreductase (PFOR) system is a primary pathway. nih.gov Additionally, in Trichomonas vaginalis, an alternative pathway involving malate (B86768) as the electron source and the activity of NAD-dependent malic enzyme and NADH dehydrogenase has been described. nih.gov Single-electron reductions can also occur, which are oxygen-sensitive and lead to the generation of superoxide (B77818) anions. asm.org The therapeutic efficacy of metronidazole has also been linked to its antioxidant effects, which may involve decreasing the generation of reactive oxygen species (ROS) or scavenging existing ROS. nih.gov

| Enzyme/System | Role in Metronidazole Activation | Organism(s) |

| Pyruvate:ferredoxin oxidoreductase (PFOR) | Primary pathway for the reduction of metronidazole's nitro group. | Anaerobic bacteria and protozoa |

| Ferredoxin/Flavodoxin | Low-redox-potential proteins that directly transfer electrons to metronidazole. nih.gov | Anaerobic bacteria and protozoa |

| Malic Enzyme & NADH Dehydrogenase | Alternative pathway using malate as an electron source to reduce ferredoxin. nih.gov | Trichomonas vaginalis |

| Nitroreductase | Catalyzes the reduction of the nitro group to its active form. patsnap.com | Various microorganisms |

Interaction with Protozoal Cellular Components and Macromolecules

Once activated, the cytotoxic intermediates of metronidazole, particularly the nitroso radicals, interact with various cellular components, with DNA being a primary target. patsnap.comnih.gov These reactive species bind to the DNA of the microorganism, leading to a loss of its helical structure, DNA strand breakage, and destabilization. patsnap.comnih.govpharmacyfreak.com This extensive DNA damage disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. patsnap.comnih.gov

Enzymatic Targets and Inhibition Kinetics

The activation of metronidazole is intrinsically linked to specific enzymatic pathways within the target organisms. The enzymes responsible for reducing metronidazole are key to its activity. As previously mentioned, pyruvate:ferredoxin oxidoreductase (PFOR) is a crucial enzyme in this process. nih.gov

In some protozoa, other enzymes have been identified as potential targets or activators. For instance, studies have suggested an involvement of dehydrogenase enzyme systems in the activation and toxicity of some nitroimidazoles. nih.gov While metronidazole is known to be metabolized by cytochrome P450 enzymes in humans, its direct inhibitory effects on specific protozoal enzymes beyond the activation pathways are less clearly defined. bohrium.comnih.govresearchgate.net However, the very enzymes that activate it, such as ferredoxin-like proteins, are themselves targets in the sense that their normal electron transport functions are diverted to reduce the drug. nih.gov

Diloxanide (B1670642) Furoate's Cellular Action and Proposed Mechanisms

Diloxanide furoate is classified as a luminal amebicide, primarily acting within the intestine. researchgate.netpediatriconcall.com It is administered as a prodrug, which is then hydrolyzed in the gastrointestinal tract to release its active form, diloxanide. patsnap.comdrugbank.com While highly effective, particularly for asymptomatic cyst passers, its precise molecular mechanism of action has not been fully elucidated. researchgate.netpatsnap.comdrugbank.comnih.gov

Protein Synthesis Inhibition in Parasitic Systems

The leading hypothesis for diloxanide's mechanism of action is the inhibition of protein synthesis in the parasite. patsnap.comdrugbank.comnih.gov This proposed mechanism is largely based on the structural similarity between diloxanide and chloramphenicol, a known inhibitor of protein synthesis. researchgate.netnih.gov It is believed that diloxanide disrupts essential metabolic processes within the trophozoite form of Entamoeba histolytica, thereby inhibiting its growth and replication, which ultimately leads to the parasite's death. patsnap.com Although this is a widely accepted theory, further research is needed to identify the specific molecular targets within the parasite's protein synthesis machinery.

Impact on Trophozoite-Cyst Conversion Dynamics

Diloxanide furoate is particularly effective against the luminal forms of E. histolytica. droracle.aitaylorandfrancis.com Its action is directed at the trophozoites, the active, feeding stage of the parasite, within the intestinal lumen. researchgate.netpediatriconcall.comdrugbank.com By destroying these trophozoites, diloxanide effectively blocks their conversion into the more resilient and transmissible cyst form. researchgate.netdrugbank.comnih.gov This is crucial for asymptomatic carriers, as it is the excretion of cysts that perpetuates the life cycle of the parasite and allows for its transmission. drugbank.comnih.gov Studies have demonstrated a high parasite clearance rate with diloxanide furoate treatment in asymptomatic individuals passing cysts. researchgate.netnih.gov

| Compound | Proposed Mechanism | Primary Site of Action | Target Stage | Effect |

| Diloxanide | Inhibition of protein synthesis. patsnap.comdrugbank.comnih.gov | Intestinal Lumen. researchgate.netpediatriconcall.com | Trophozoite. researchgate.netdrugbank.com | Destruction of trophozoites, preventing cyst formation. researchgate.netnih.gov |

Unraveling the Role of the Dichloroacetamide Group

The therapeutic efficacy of Entamizole in amoebiasis can be partly attributed to one of its key constituents, which contains a dichloroacetamide moiety. This chemical group is pivotal to the compound's amoebicidal properties, primarily targeting the trophozoite stage of Entamoeba histolytica. The prevailing scientific understanding suggests that the dichloroacetamide group exerts its effect by disrupting essential cellular processes within the parasite, with a significant focus on the inhibition of protein synthesis. nih.gov

The mechanism of action of the dichloroacetamide group is thought to be analogous to that of the antibiotic chloramphenicol, to which it bears a structural resemblance. nih.gov This hypothesis posits that the dichloroacetamide moiety interferes with the parasite's ribosomal activity, thereby halting the elongation of polypeptide chains and ultimately leading to cell death. While the precise molecular interactions are still a subject of ongoing research, this disruption of protein synthesis is considered a key element in its pharmacodynamics.

Recent advances in structural biology have provided high-resolution cryogenic electron microscopy (cryo-EM) structures of the E. histolytica ribosome. nih.govnih.gov These detailed structural models offer a foundation for future in-silico and experimental studies to precisely map the binding site of dichloroacetamide-containing compounds and elucidate the specific molecular interactions that lead to the inhibition of translation. The unique architectural features of the E. histolytica ribosome, which possesses a reduced core and species-specific peripheral elements, may present selective targets for therapeutic intervention. nih.govnih.gov

The following table summarizes the in vitro activity of various antiamoebic agents, providing a comparative context for the potency of compounds used in the treatment of amoebiasis.

| Compound | Target Organism | IC50 (μM) |

| Metronidazole | E. histolytica (Clinical Isolate) | 13.2 |

| Metronidazole | E. dispar (Clinical Isolate) | 15.6 |

| Metronidazole | E. histolytica (Reference Strain) | 9.5 |

| Tinidazole | E. histolytica (Clinical Isolate) | 12.4 |

| Tinidazole | E. dispar (Clinical Isolate) | 13.2 |

| Tinidazole | E. histolytica (Reference Strain) | 10.2 |

| Chloroquine | E. histolytica (Clinical Isolate) | 26.3 |

| Chloroquine | E. dispar (Clinical Isolate) | 28.9 |

| Chloroquine | E. histolytica (Reference Strain) | 15.5 |

| Emetine | E. histolytica (Clinical Isolate) | 31.2 |

| Emetine | E. dispar (Clinical Isolate) | 32.8 |

| Emetine | E. histolytica (Reference Strain) | 29.9 |

This table presents IC50 values from a study on clinical and reference strains of E. histolytica and E. dispar, providing a comparative landscape of the efficacy of different antiamoebic drugs. nih.gov The direct IC50 value for the dichloroacetamide-containing component of this compound was not specified in the referenced study but the data illustrates the range of potencies for commonly used agents.

Further detailed research, including molecular docking studies with the recently resolved E. histolytica ribosome structure, is necessary to fully unravel the intricate molecular and cellular pharmacodynamics of the dichloroacetamide group. Such studies will be invaluable in designing new derivatives with enhanced potency and selectivity, potentially leading to more effective treatments for amoebiasis.

Preclinical Pharmacokinetic Investigations in Research Models

Absorption and Distribution Studies in In Vitro and In Vivo Systems

Absorption and distribution studies in both in vitro and in vivo systems are fundamental to understanding how a compound enters the bloodstream and where it subsequently travels within the body. In vitro models, such as cell-based permeability assays, can provide initial insights into a compound's ability to cross biological membranes. nih.govnih.gov In vivo studies in animal models offer a more comprehensive picture of these processes in a complex biological environment. uobasrah.edu.iqnih.gov

Luminal Concentrations and Tissue Distribution in Animal Models

Following oral administration, Diloxanide (B1670642) furoate is designed to act as a luminal amebicide, primarily targeting infections within the intestines. wikipedia.org It is slowly absorbed from the gastrointestinal tract, which helps maintain adequate concentrations in the intestinal lumen over an extended period. e-lactancia.org The parent compound, diloxanide, is rapidly absorbed after the hydrolysis of the furoate ester. e-lactancia.org

Metronidazole (B1676534) is rapidly absorbed in humans, primarily through the gastrointestinal tract mucosa. oup.com In mice and rats, Metronidazole is found in various tissues after oral or intravenous administration. oup.com High concentrations have been observed in the liver, bladder, kidneys, vagina, and gastrointestinal tract of these animal models. oup.com Studies in hamsters have shown that Metronidazole is rapidly absorbed into the bloodstream, with low levels detected in the caecum, in contrast to compounds designed for colon-specific delivery. nih.govdwscientific.com.au

Membrane Permeation Research

Membrane permeation research investigates the ability of compounds to cross biological membranes, a critical factor influencing absorption and distribution. In vitro studies using synthetic membranes, such as cellulose (B213188) acetate (B1210297) or dialyzing cellulose membranes, have been employed to evaluate the permeation of Metronidazole. scielo.org.arresearchgate.netajol.infouonbi.ac.ke These studies can assess the influence of factors like enhancers on permeability coefficients. scielo.org.ar For instance, studies have shown that certain enhancers can significantly improve the permeability coefficient of Metronidazole through synthetic membranes. scielo.org.ar

Natural membranes, such as those from onion or tomato, have also been used as in vitro models to study the permeation of Metronidazole, comparing its behavior to permeation through human skin and synthetic membranes. nih.gov These studies help to understand the mechanisms of drug transport across different biological barriers.

Biotransformation and Metabolic Pathways

Biotransformation, or metabolism, is the process by which the body chemically alters a drug. This often involves enzymatic reactions that convert the parent compound into metabolites. Understanding the metabolic pathways is crucial for determining how a drug is processed and eliminated.

Enzymatic Hydrolysis of Diloxanide Furoate Research

Diloxanide furoate is a prodrug that undergoes hydrolysis in the gastrointestinal tract to release the active metabolite, diloxanide. fda.gov.twchemicalbook.in Research has investigated the enzymatic and alkaline hydrolysis of Diloxanide furoate in aqueous solutions. nih.gov Studies have shown that the degradation of Diloxanide furoate is dependent on temperature and pH. nih.gov In alkaline conditions, the hydrolysis rate shows a first-order dependence on hydroxide (B78521) concentration. nih.gov

Studies have also explored the effect of various substances, such as cyclodextrins and carbohydrates, on the hydrolysis of Diloxanide furoate. fda.gov.twnih.govjfda-online.comjfda-online.com For example, cyclodextrins have been shown to provide a stabilizing effect on Diloxanide furoate hydrolysis, potentially by forming inclusion complexes or inhibiting enzymes involved in hydrolysis. nih.gov Carbohydrates in alkaline medium have been observed to accelerate the hydrolysis rate. fda.gov.twjfda-online.comjfda-online.com

Oxidative Metabolism of Metronidazole in Preclinical Models

Metronidazole is metabolized in the liver, primarily through oxidation and glucuronidation. wikipedia.orgmims.comsdrugs.com In preclinical models, such as humans and murine models, the majority of Metronidazole is excreted in urine as unchanged drug or oxidized derivatives. oup.com The main oxidative metabolite is hydroxymetronidazole, also known as 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole. wikipedia.orgmims.comnih.govasm.orgdrugbank.com Another metabolite is a carboxylic acid derivative, identified as 1-acetic acid-2-methyl-5-nitroimidazole. wikipedia.orgnih.gov

Studies in rats and broilers have examined the disposition and residue depletion of Metronidazole and its main metabolites. nih.gov In these models, Metronidazole was the predominant residue in tissues, while hydroxymetronidazole concentrations were lower but had a similar elimination half-life. nih.gov

Identification and Characterization of Novel Metabolites

Research has identified several metabolites of Metronidazole. The two main oxidative metabolites are the hydroxy metabolite and the acetic acid metabolite. asm.orgdrugbank.com The hydroxy metabolite, 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, is considered the major active metabolite and has shown in vitro activity against certain bacteria. nih.govasm.orgdrugbank.com The acetic acid metabolite, 1-acetic acid-2-methyl-5-nitroimidazole, has been found to be inactive in some in vitro tests. nih.gov

In the urine of rats treated with Metronidazole, N-(2-hydroxyethyl)-oxamic acid and acetamide (B32628) have been detected as metabolites, consistent with the fragmentation of the imidazole (B134444) ring. oup.com Three hydrolysis products of Diloxanide furoate in alkaline solution have been identified as furoic acid, diloxanide, and methylfuroate using techniques like TLC, HPLC, infrared, and mass spectrometry. nih.gov

Excretion Mechanisms in Research Organisms

Excretion is the process by which a compound and its metabolic products are removed from the organism. In research models, as in other mammals, the primary routes of excretion are typically renal (via urine) and biliary (via feces). Understanding the relative contribution of these pathways is essential for predicting a compound's persistence in the body and the potential impact of organ function on its clearance.

Research into the excretion of this compound, often studied through its primary active component metronidazole, indicates that elimination is a multifaceted process involving both major excretory routes. Biotransformation is extensive, leading to the excretion of both the parent compound and numerous metabolites. msdvetmanual.comsdrugs.com

Renal and Biliary Elimination Pathways

Studies in various species, including research models and other animals, demonstrate that metronidazole and its metabolites are excreted via both renal and biliary pathways. msdvetmanual.comsdrugs.com The liver plays a central role in the biotransformation of metronidazole, producing metabolites that are subsequently eliminated. msdvetmanual.comsdrugs.com

While specific quantitative data on the percentage of a dose excreted via each route can vary significantly between species, general patterns have been observed. In humans, a substantial portion of administered metronidazole is excreted in the urine (60-80%), with a smaller percentage eliminated in the feces (6-15%). sdrugs.com This suggests that renal excretion is a major route for metronidazole and its metabolites. Biliary excretion also contributes to the elimination, accounting for the presence of the compound and its products in feces. msdvetmanual.comsdrugs.com

Data from studies on other compounds in research models like rats and dogs have shown species-specific differences in the primary routes of excretion, with some compounds showing a greater reliance on urinary elimination in one species and fecal elimination in another. nih.gov This underscores the importance of conducting excretion studies in relevant research models to accurately characterize the elimination profile.

Fate of Metabolites in Excreta

Following extensive metabolism, the resulting metabolites of this compound's active components are present in both urine and feces. The parent drug itself is often a minor component in excreta compared to its metabolites, particularly after significant biotransformation in the liver. nih.gov

The presence of metabolites in urine can sometimes lead to observable changes. For example, metronidazole has been reported to cause a reddish-brown discoloration of the urine in horses, attributed to unidentified pigments derived from its metabolism. msdvetmanual.com This highlights that the excreted metabolites can have distinct chemical properties that influence the characteristics of the excreta.

The comprehensive analysis of metabolites in both urine and feces using advanced analytical techniques is crucial in preclinical studies to fully characterize the excretion profile and understand the fate of the administered compound within the research organism.

Structure Activity Relationship Sar and Rational Drug Design

SAR of Metronidazole (B1676534) Derivatives

Metronidazole is a 5-nitroimidazole derivative that serves as a foundational compound for a range of antibacterial and antiprotozoal therapies. acs.org Its efficacy is intrinsically linked to the reductive activation of its nitro group within anaerobic organisms. oup.comnih.gov The structure of metronidazole has been extensively modified to explore and enhance its therapeutic properties, leading to a well-defined understanding of its SAR.

The position of the nitro group on the imidazole (B134444) ring is a critical determinant of the biological activity of nitroimidazole compounds. Metronidazole is a 5-nitroimidazole, and this specific positioning is essential for its efficacy against anaerobic microbes. nih.govmdpi.com

The antimicrobial action of these compounds requires the reduction of the nitro group to produce toxic intermediates that damage the pathogen's DNA. nih.govmdpi.com This reductive activation is a key step in their mechanism. Studies comparing 5-nitroimidazoles with their 4-nitroimidazole (B12731) isomers have revealed significant differences in their activity profiles. For instance, 5-nitroimidazoles like metronidazole are primarily active against anaerobic bacteria and protozoa. In contrast, 4-nitroimidazole compounds, such as PA-824, have demonstrated activity against both aerobic and anaerobic Mycobacterium tuberculosis. nih.gov

Research has shown that moving the nitro group from the 5-position to the 4-position on an imidazole scaffold similar to metronidazole results in a loss of anaerobic activity. nih.gov This confirms the stringent requirement of the 5-nitro position for the anaerobic bioactivation pathway that metronidazole relies upon. The electronic properties conferred by the 5-nitro position are optimal for acceptance of electrons from microbial proteins like ferredoxin, a process that does not occur efficiently in aerobic environments or with the nitro group in other positions. oup.com

| Compound | Nitro Group Position | Primary Spectrum of Activity |

|---|---|---|

| Metronidazole | 5-position | Anaerobic bacteria and protozoa |

| PA-824 | 4-position | Aerobic and anaerobic M. tuberculosis |

| 4-Nitro Analog of Metronidazole | 4-position | No significant anaerobic activity nih.gov |

Various synthetic strategies have been employed to create metronidazole conjugates and derivatives by modifying the terminal hydroxyl group. These modifications can lead to compounds with enhanced activity against different pathogens. For example, creating hybrid compounds by linking metronidazole to other pharmacologically active scaffolds, like quinoline (B57606), has produced derivatives with significant antileishmanial activity, far exceeding the efficacy of metronidazole alone. nih.govacs.org

Studies on these hybrid molecules indicate that the nature of the linker and the attached moiety can drastically influence the biological outcome. In one study, quinoline-metronidazole hybrids were synthesized, and SAR analysis revealed that substitutions on the quinoline ring enhanced activity against both promastigote and amastigote forms of Leishmania donovani. acs.org Specifically, a methyl group at the R2 position of the quinoline ring was found to be beneficial for activity. acs.org This demonstrates that while the core 5-nitroimidazole structure is necessary for the mechanism of action, side-chain modifications are a powerful tool for modulating potency and spectrum. researchgate.net

| Compound/Derivative | Side Chain Modification | Observed Effect | Reference |

|---|---|---|---|

| Metronidazole | -CH2CH2OH | Baseline antiprotozoal/antibacterial activity | acs.org |

| Quinolone Analogues of Metronidazole | Replacement of hydroxyl group with silylated quinolones | Investigated for antigardiasis and antifungal activities | researchgate.net |

| Quinoline-Metronidazole Hybrid (15i) | Linked to a quinoline moiety with specific substitutions | Significant antileishmanial efficacy against L. donovani | nih.govacs.org |

| Triazolo-diazepam Derivative | Formation of a ring-expanded structure from a dicarboxylate derivative | Synthesized to explore novel chemical space | researchgate.net |

SAR of Diloxanide (B1670642) Furoate and its Analogs

Diloxanide furoate is a luminal amebicide used for the treatment of asymptomatic intestinal amebiasis. nih.govncats.io It is a prodrug that is hydrolyzed in the gut to release the active component, diloxanide. researchgate.net The SAR of diloxanide furoate and its analogs centers on the distinct roles of its two main structural components: the furoate ester and the dichloroacetamide structure.

Diloxanide furoate is specifically designed as an ester to optimize its delivery and action within the gastrointestinal tract. nih.gov The furoate ester moiety renders the molecule less absorbable from the gut lumen. researchgate.net Once ingested, intestinal esterases hydrolyze the compound, splitting it into diloxanide and furoic acid. researchgate.net The active drug, diloxanide, is then available at high concentrations in the colon, which is the primary site of Entamoeba histolytica colonization in asymptomatic carriers. researchgate.net

This prodrug strategy is crucial for its efficacy as a luminal agent. If diloxanide itself were administered, it would be more readily absorbed in the upper gastrointestinal tract, leading to lower concentrations at the target site and potentially greater systemic side effects. Therefore, the furoate ester is not directly responsible for the antiparasitic effect but is essential for the pharmacokinetic profile required for a luminal amebicide. nih.gov The slow absorption of the furoate ester form ensures a prolonged presence of the active drug in the intestinal lumen. nih.gov

The amebicidal activity of diloxanide resides in its N-methyl-4-hydroxyaniline core, which is substituted with a dichloroacetamide group. nih.gov The dichloroacetamide moiety is structurally similar to that found in the antibiotic chloramphenicol. researchgate.netnih.gov This structural analogy has led to the hypothesis that diloxanide's mechanism of action involves the inhibition of protein synthesis in the amoebic trophozoites, thereby breaking the life cycle and preventing the formation of cysts. nih.gov

The two chlorine atoms on the acetamide (B32628) group are considered important for its activity. This functional group is believed to be responsible for the direct killing of E. histolytica trophozoites. While the precise molecular interactions have not been fully elucidated, the dichloroacetamide structure is a key pharmacophore for the antiparasitic effect. Modifications to this part of the molecule would likely have a significant impact on its biological activity.

Computational Approaches to New Chemical Entity Design

The design of new antiprotozoal agents has increasingly benefited from the integration of computational tools, which accelerate the discovery process and reduce costs. nih.govsysrevpharm.org These methods are applied to identify novel drug targets, screen virtual compound libraries, and optimize the structures of lead compounds based on their predicted interactions and properties.

Common computational techniques in drug design include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are used to build a statistical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the potency of new, unsynthesized molecules and helps identify which structural features are most important for activity.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This model can then be used as a filter to screen large databases for molecules with the desired structural features. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov It is used to understand binding mechanisms and to perform structure-based virtual screening, where thousands or millions of compounds are computationally "docked" into the active site of a target protein to identify potential hits. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. nih.gov This provides insight into the stability of ligand-receptor complexes and the conformational changes that may occur upon binding, offering a more dynamic picture than static docking poses.

These computational strategies have been successfully applied in the search for new antiprotozoal drugs, including inhibitors of key parasitic enzymes. nih.govmdpi.com By leveraging these in silico tools, researchers can prioritize the synthesis of the most promising compounds, leading to a more efficient and rational drug discovery pipeline. sysrevpharm.org

Ligand-Based and Structure-Based Drug Design Methodologies

The development of new therapeutic agents with improved efficacy and reduced side effects often relies on rational drug design strategies. These can be broadly categorized as ligand-based and structure-based methods.

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a series of molecules known to interact with a specific target, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity.

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. This method involves using the target's structural information to design molecules that can bind with high affinity and selectivity. Techniques like X-ray crystallography and NMR spectroscopy are used to determine the protein's structure, revealing details of the active site where a drug molecule can interact.

In the context of Metronidazole, structure-based design has been guided by the understanding of its mechanism of action, which involves the reduction of its nitro group by microbial nitroreductases. researchgate.net The design of new Metronidazole analogs has been influenced by how these derivatives might interact with the active sites of target enzymes in anaerobic bacteria and protozoa. For example, understanding the binding mode of Metronidazole within the active site of Entamoeba histolytica's thioredoxin reductase has informed the design of more potent inhibitors. nih.gov While the mechanism of Diloxanide is less clearly defined, it is thought to involve the disruption of protein synthesis, and any future structure-based design efforts would likely target components of the protozoal ribosome. nih.gov

In Silico Screening and Molecular Docking Studies

Computational methods play a crucial role in modern drug discovery by accelerating the identification of promising lead compounds and optimizing their properties.

In Silico Screening: This technique involves the use of computational methods to screen large libraries of virtual compounds against a biological target to identify those with a high probability of binding and eliciting a desired biological response. For diseases like amoebiasis, caused by Entamoeba histolytica, virtual screening has been employed to identify new potential inhibitors of key parasitic enzymes. nih.govplos.orgtandfonline.com These studies often start with a known drug, like Metronidazole, or a known enzyme inhibitor, and then screen for compounds with similar properties or those predicted to bind to the same target.

Molecular Docking Studies: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used to understand the interaction between a drug candidate and its protein target at the molecular level.

Several molecular docking studies have been conducted on Metronidazole and its derivatives to elucidate their binding modes with various biological targets. For example, docking studies of Metronidazole-triazole hybrids with E. histolytica thioredoxin reductase have shown significant binding affinity, suggesting a probable mode of action. nih.govnih.gov Similarly, new Metronidazole-based thiazolidinone analogs have been designed and their potential as antiamoebic agents has been supported by molecular docking simulations. nih.gov These studies help in understanding the key amino acid residues involved in the binding and provide insights for further structural modifications to improve potency. For instance, the interaction of Metronidazole derivatives with the active site of E. coli FabH has been investigated through molecular modeling to guide the design of new antibacterial agents. researchgate.net

The following interactive table summarizes findings from various studies on Metronidazole derivatives, highlighting the compound, its target, and key findings from in silico and in vitro analyses.

| Compound Class | Target Enzyme | Key Findings |

| Metronidazole-Thiazole Derivatives | E. coli FabH | Compound 5e showed potent inhibitory activity with an IC50 of 4.9 µM. Molecular modeling predicted favorable binding interactions. |

| Metronidazole-Triazole-Styryl Hybrids | E. histolytica Thioredoxin Reductase (EhTrR) | Several hybrids were more active than Metronidazole, with IC50 values as low as 0.12 µM. Docking studies showed significant binding affinity in the active site of EhTrR. |

| Metronidazole-Thiazolidinone Analogs | E. histolytica | Six compounds demonstrated better efficacy and lower cytotoxicity than Metronidazole. Molecular docking supported their potential as antiamoebic agents. |

| Metronidazole-Triazole Hybrids | E. histolytica Thioredoxin Reductase (EhTrR) | 2-pyridyl-(1,2,3-triazolyl)metronidazole 10 showed an IC50 value of 8.4 nM, significantly more active than Metronidazole. Docking studies suggested it acts as an EhTrR inhibitor. |

Based on a comprehensive review of scientific and pharmaceutical databases, it is important to clarify that Entamizole is not a single chemical compound. Instead, "this compound" is the brand name for several combination drug products used to treat bacterial and parasitic infections. This compound.commarham.pkhealthwire.pkinstacare.pk

The active pharmaceutical ingredients in these products vary by formulation but commonly include a combination of an amoebicide and an antibiotic. For example:

This compound and This compound DS frequently contain Diloxanide Furoate and Metronidazole . marham.pkdawaai.pk1mg.com

This compound Plus or This compound O may contain combinations like Ofloxacin and Ornidazole . 1mg.commedibuddy.intruemeds.in

The Chemical Abstracts Service (CAS) registry number 68437-32-1, associated with the term "this compound" in some databases, explicitly defines it as a mixture of 2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide (a derivative related to Diloxanide) and 2-(2-methyl-5-nitroimidazol-1-yl)ethanol (Metronidazole). nih.gov

Given that "this compound" is a multi-component pharmaceutical product and not a distinct chemical entity, it is not possible to generate a scientifically accurate article focusing on the analytical methodologies for a single compound named "this compound." Any such analysis would inherently involve the methodologies for its individual active ingredients, such as Metronidazole, Diloxanide Furoate, or Ofloxacin.

Therefore, the request to create an article focusing solely on the chemical compound "this compound" cannot be fulfilled as the premise is based on a misunderstanding of the term. An accurate discussion of advanced analytical methodologies would require focusing on the specific, individual compounds contained within this compound-branded products.

Advanced Analytical Methodologies for Research

Mass Spectrometry-Based Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of the active compounds within Entamizole, such as Metronidazole (B1676534) and Diloxanide (B1670642) Furoate. nih.govtaylorandfrancis.com This technique provides highly accurate mass measurements, often to within 5 parts per million (ppm), which allows for the confident determination of elemental compositions. researchgate.net Techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and Orbitrap mass analyzers are at the forefront of achieving high resolution and mass accuracy. nih.gov

For structural characterization, HRMS is often coupled with tandem mass spectrometry (MS/MS). nih.gov In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and fragmented through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed. mdpi.com This fragmentation pattern provides a structural fingerprint of the molecule, revealing information about its functional groups and connectivity. nih.gov By analyzing the fragmentation pathways of a compound like Metronidazole, researchers can confirm its known structure or identify novel degradation products and metabolites in complex biological matrices. taylorandfrancis.com The combination of accurate mass measurement of both precursor and product ions significantly enhances the confidence in structural assignments. nih.gov

Table 1: Illustrative HRMS/MS Fragmentation Data for Metronidazole

| Precursor Ion (m/z) [M+H]⁺ | Elemental Formula | Measured Mass | Mass Error (ppm) | Major Fragment Ion (m/z) | Putative Lost Fragment |

| 172.0717 | C6H10N3O3 | 172.0716 | -0.6 | 128.0611 | C2H4O |

| 172.0717 | C6H10N3O3 | 172.0716 | -0.6 | 110.0505 | C2H6O2 |

| 172.0717 | C6H10N3O3 | 172.0716 | -0.6 | 82.0400 | C3H6N2O |

Note: This table is illustrative and represents typical data obtained in an HRMS/MS experiment for structural elucidation.

Quantitative Mass Spectrometry for Preclinical Pharmacokinetics

Quantitative mass spectrometry, particularly liquid chromatography coupled with tandem quadrupole mass spectrometry (LC-TQMS), is the gold standard for preclinical pharmacokinetic (PK) studies. frontiersin.org These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. georgetown.edu The high sensitivity and selectivity of LC-TQMS allow for the precise measurement of drug concentrations in complex biological fluids like plasma and tissue homogenates. frontiersin.orgsemanticscholar.org

The methodology involves developing a multiple-reaction monitoring (MRM) assay. semanticscholar.org In this approach, the mass spectrometer is set to detect a specific precursor-to-product ion transition for the target analyte (e.g., Diloxanide Furoate) and an internal standard. This high selectivity minimizes interference from the biological matrix, ensuring accurate quantification even at low concentrations. semanticscholar.org

Before analyzing study samples, the method is rigorously validated according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, recovery, and stability. frontiersin.org Following method validation, plasma samples collected from preclinical models (e.g., rats) at various time points after drug administration are analyzed. frontiersin.org The resulting concentration-time data is used to calculate key pharmacokinetic parameters, providing crucial information for lead optimization and predicting human pharmacokinetics. georgetown.eduscience.gov

Table 2: Representative Preclinical Pharmacokinetic Parameters for a Constituent Compound of this compound (e.g., Metronidazole) in Rats

| Parameter | Description | Value (Mean ± SD) | Units |

| Cmax | Maximum observed plasma concentration | 15.2 ± 2.1 | µg/mL |

| Tmax | Time to reach Cmax | 1.5 ± 0.5 | hours |

| AUC(0-t) | Area under the concentration-time curve | 75.4 ± 9.8 | µg·h/mL |

| t1/2 | Elimination half-life | 3.8 ± 0.7 | hours |

| CL/F | Apparent total body clearance | 0.25 ± 0.04 | L/h/kg |

Note: This table contains representative data to illustrate the output of a preclinical pharmacokinetic study utilizing quantitative mass spectrometry. Actual values can vary based on study design.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are powerful tools used to study the electronic structure and reactivity of molecules. These calculations can provide detailed information about parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity, which are crucial for understanding a molecule's behavior and potential interactions. researchgate.net For imidazole- and benzimidazole-based inhibitors, which share structural features with components sometimes associated with Entamizole nih.gov, QM studies have been used to estimate chemical hardness and understand electron donation and acceptance abilities. researchgate.net The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key parameter derived from QM calculations that helps evaluate global reactivity. researchgate.net

Illustrative Data from Related QM Studies:

While specific QM data for this compound is not available in the search results, studies on related imidazole (B134444) derivatives highlight the type of information obtained. For instance, the chemical hardness (η) and electronegativity (χ) can be calculated. A lower η value generally indicates greater reactivity due to amplified sensitivity towards charge transfer. researchgate.net

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, such as the interaction of a compound with its biological target. mdpi.comsubstack.com MD simulations can help explore the dynamics and function of drug targets and evaluate drug-target interactions. mdpi.com They provide insights into the stability of protein-ligand complexes, the nature of binding interactions (e.g., hydrogen bonds, hydrophobic interactions), and conformational changes. mdpi.comuni-halle.denih.gov MD simulations are valuable for identifying binding modes and understanding how proteins change shape and interact with molecules in their environment. substack.com

MD simulations typically start with a protein structure, often from the Protein Data Bank (PDB), and the compound of interest. mdpi.comuni-halle.de The system is simulated over time using force fields that describe the interactions between atoms. substack.com Analysis of the simulation trajectory can reveal the stability of the complex, measured by metrics like root-mean-square deviation (RMSD), and the flexibility of specific residues, assessed by root-mean-square fluctuation (RMSF). mdpi.comnih.gov

Illustrative Data from Related MD Studies:

Studies on other compounds interacting with protein targets demonstrate the output of MD simulations. For example, in simulations of compounds binding to the Monkeypox virus VP39 protein, stable complexes showed protein RMSD values around 2 Å. nih.gov Analysis of interactions revealed strong hydrogen bonds and hydrophobic interactions contributing to binding affinity. nih.gov

Predictive Modeling for ADME and SAR in Preclinical Development

Predictive modeling, particularly in the areas of Absorption, Distribution, Metabolism, and Excretion (ADME) and Structure-Activity Relationship (SAR), is a critical part of preclinical drug development. nih.govnih.gov In silico ADME prediction models aim to forecast how a compound will be handled by the body, helping to identify potential issues early in the discovery process. nih.govnih.gov Undesirable pharmacokinetic properties, including ADME, are significant contributors to drug candidate failure. nih.gov

SAR studies involve analyzing the relationship between the chemical structure of a series of compounds and their biological activity. Predictive SAR models can help identify key structural features that contribute to desired activity and guide the design of new, more potent, or selective compounds. bioivt.com Predictive modeling techniques, including machine learning algorithms, are increasingly used to build robust ADME and SAR models based on experimental data. nih.govnih.gov

Illustrative Data on ADME Prediction:

While specific predictive modeling data for this compound is not available in the search results, the performance of general ADME predictive models can be illustrated. For instance, some models can predict up to 18 early ADME properties and have demonstrated strong predictive power compared to other methods. nih.gov The accuracy of these models is often evaluated using metrics like the Area Under the Curve (AUC) for classification tasks. researchgate.net

Research into Parasite Resistance Mechanisms and Counterstrategies

Mechanisms of Metronidazole (B1676534) Resistance in Protozoal Species

Metronidazole (MTZ) is a cornerstone drug for treating infections caused by anaerobic protozoa, including Entamoeba histolytica and Giardia duodenalis. frontiersin.orgwikipedia.org Resistance to metronidazole, while historically rare, is becoming a concern in both clinical isolates and laboratory-induced strains. frontiersin.orgbiotechrep.ir The mechanism of action of metronidazole involves its reductive activation within the anaerobic parasite, leading to the formation of reactive nitro radical intermediates that damage DNA and other essential biomolecules. frontiersin.orgfrontiersin.orgsdrugs.commedscape.com Resistance mechanisms primarily involve alterations that reduce the intracellular activation of the drug or enhance the parasite's ability to manage the resulting oxidative stress. frontiersin.orgnih.gov

Role of Oxidative Stress Response in Resistance Development

The cytotoxic effects of activated metronidazole are partly mediated by the generation of reactive oxygen species. frontiersin.org Therefore, mechanisms that enhance a parasite's ability to cope with oxidative stress can contribute to metronidazole resistance. In Entamoeba histolytica, metronidazole resistance has been linked to increased expression and activity of iron-containing superoxide (B77818) dismutase (Fe-SOD) and peroxiredoxin. frontiersin.orgnih.govnih.govnih.govpsu.edu These enzymes play a role in detoxifying reactive oxygen species. Overexpression of Fe-SOD in E. histolytica has been shown to reduce susceptibility to metronidazole. nih.gov

While oxidative stress response is implicated in E. histolytica resistance, in G. duodenalis, measurably defective O2-scavenging capabilities have not been consistently reported for metronidazole-resistant isolates compared to sensitive ones, although elevated NADPH-oxidase activities have been observed in some resistant strains. akjournals.com

Mechanisms of Diloxanide (B1670642) Furoate Resistance

Diloxanide Furoate is a luminal amebicide, primarily used to treat asymptomatic carriers of Entamoeba histolytica by acting on the cyst and trophozoite forms within the intestinal lumen. medscape.comwikipedia.orgnih.govsmarthealer.pkpatsnap.com It is a prodrug that is hydrolyzed in the gastrointestinal tract to the active compound, diloxanide. wikipedia.orgnih.govsmarthealer.pkpatsnap.com While its exact mechanism of action is not fully understood, it is believed to interfere with protein synthesis in E. histolytica trophozoites. smarthealer.pkpatsnap.comnih.gov

Information specifically on the mechanisms of resistance to Diloxanide Furoate in Entamoeba histolytica is less extensively documented compared to metronidazole resistance. However, studies are investigating the potential for resistance development to diloxanide furoate and other antiparasitic drugs in Entamoeba histolytica. smarthealer.pk The lack of detailed information in the search results suggests that the mechanisms of resistance to diloxanide furoate are not as well-characterized as those for metronidazole.

Synergistic Interactions in Combination Regimens

This compound combines Metronidazole and Diloxanide Furoate. sdrugs.comontosight.ai The rationale for such combinations often lies in the potential for synergistic interactions between the drugs, targeting different stages of the parasite or different biochemical pathways, and potentially overcoming resistance mechanisms that affect only one of the components. ontosight.aigoogle.comsayacare.in

Metronidazole is effective against the tissue-invasive trophozoite forms of E. histolytica, while Diloxanide Furoate is effective against the luminal cysts and trophozoites. medscape.comnih.govpatsnap.com The combination aims to provide comprehensive treatment by eliminating both forms of the parasite. ontosight.ai

While the search results mention the therapeutic use of the combination and its logical approach for treating amoebiasis and giardiasis, specific detailed research findings on the synergistic interactions between Metronidazole and Diloxanide Furoate at a mechanistic level to combat resistance are not prominently featured. Some studies mention the combination's efficacy in clinical settings, with high parasitological and clinical cure rates observed in cases of amoebiasis and giardiasis. annalskemu.org The concept of combination therapy utilizing synergistic effects and differences in resistance mechanisms is recognized as an approach to manage parasitic infections, particularly in cases of therapy-refractory giardiasis. akjournals.comresearchgate.net

Development of Novel Compounds to Overcome Resistance

The increasing concern about metronidazole resistance in protozoa highlights the need for the development of novel compounds and treatment strategies. frontiersin.orgu-tokyo.ac.jp Research efforts are focused on identifying new drugs that can overcome existing resistance mechanisms or target different pathways in the parasite.

Strategies include the structural diversification of existing lead compounds, such as 5-nitroimidazoles and organic gold compounds, and evaluating their activity against resistant strains. u-tokyo.ac.jp Novel compounds, such as nitazoxanide-N-methylbenzimidazole hybrid compounds and 1H-1,2,3-triazole-tethered metronidazole-isatin conjugates, have shown promising in vitro activity against E. histolytica and G. intestinalis, including against metronidazole-resistant strains. frontiersin.org Repurposing existing drugs, such as auranofin (originally for rheumatoid arthritis), has also shown effectiveness against metronidazole-resistant Giardia lamblia by targeting different enzymes like thioredoxin oxidoreductase. asm.org

Emerging Research Avenues and Future Perspectives for Entamizole S Constituents

Exploration of New Molecular Targets within Parasitic Pathways

Research continues to delve into the specific molecular targets of metronidazole (B1676534) and diloxanide (B1670642) furoate within parasitic organisms like Entamoeba histolytica and Giardia lamblia. While the DNA-damaging activity of activated metronidazole is established, a deeper understanding of the specific enzymes and pathways involved in its activation and the subsequent cellular damage in various parasites is an area of ongoing investigation. nih.gov For diloxanide furoate, despite its known efficacy as a luminal amoebicide, its precise molecular targets and the detailed mechanisms by which it disrupts protein synthesis and mitochondrial function are still being elucidated. researchgate.netsmarthealer.pk Exploring new molecular targets could lead to the development of modified compounds or combination therapies that circumvent existing resistance mechanisms or offer improved efficacy against different life stages of the parasites.

Development of Advanced Preclinical Models for Efficacy Assessment

The development and refinement of preclinical models are crucial for accurately assessing the efficacy of Entamizole's constituents and potential new drug candidates. Studies have compared different animal models, such as mouse, hamster, and rat caecal amoebiasis models, to evaluate their suitability for studying E. histolytica infection and testing anti-amoebic compounds. researchgate.net The mouse model has been suggested as potentially useful for primary screening of anti-amoebic compounds. researchgate.net Further research is needed to develop models that better mimic the complexity of human parasitic infections, including different stages of the parasite life cycle and the host immune response. Advanced in vitro models, including co-culture systems with host cells, are also being explored to provide more relevant platforms for initial drug screening and mechanism of action studies.

Investigating Formulation Strategies for Enhanced Research Outcomes

Research into novel formulation strategies for metronidazole and diloxanide furoate aims to improve their delivery, bioavailability, and efficacy, particularly in targeting parasites within the gastrointestinal tract. Studies have explored the use of mucoadhesive microspheres for the colonic delivery of diloxanide furoate, suggesting potential for targeted release and enhanced efficacy against luminal parasites. ebi.ac.uk Investigating different carriers, nanoparticles, or encapsulation techniques could lead to formulations that improve drug stability, reduce degradation in the harsh environment of the GI tract, and enhance uptake by the parasites. Such advancements in formulation could be critical for optimizing the performance of these compounds in research settings and potentially in future clinical applications.

Application of Omics Technologies in Understanding Compound Action and Resistance

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, hold significant potential in advancing the understanding of how this compound's constituents interact with parasites and the mechanisms underlying drug resistance. nih.govnih.gov Applying transcriptomics and proteomics can help identify changes in gene and protein expression in parasites exposed to metronidazole or diloxanide furoate, shedding light on the cellular pathways affected by these drugs. nih.gov Genomic studies of resistant parasite strains can help pinpoint genetic mutations associated with reduced susceptibility. nih.gov Metabolomics can provide insights into metabolic alterations in parasites upon drug exposure or in resistant phenotypes. nih.gov Integrating data from multiple omics platforms can offer a comprehensive view of the complex interactions between the compounds and the parasites, aiding in the identification of biomarkers for resistance and the discovery of new drug targets.

Global Health Research Context for Anti-Parasitic Compound Development

The development of anti-parasitic compounds like the constituents of this compound is situated within a critical global health research context. Parasitic infections, including amoebiasis and giardiasis, remain significant causes of morbidity and mortality worldwide, particularly in tropical and subtropical regions. researchgate.netnetjournals.org The emergence of drug resistance underscores the urgent need for continued research and development of new and improved treatments. academicjournals.orgnih.gov Global health research initiatives focus on understanding the epidemiology of these infections, identifying vulnerable populations, and developing cost-effective and accessible interventions. Research into this compound's constituents contributes to this broader effort by seeking to extend the useful life of existing therapies, inform the development of next-generation anti-parasitic drugs, and ultimately reduce the burden of these diseases globally.

Q & A

Basic Research Questions

Q. What are the standard in vitro assays for evaluating Entamizole’s antiparasitic activity, and how can they be optimized for reproducibility?

- Methodological Answer: Begin with standardized assays like Giardia lamblia trophozoite viability assays (using ATP quantification) or amoebic growth inhibition tests. Optimize by:

- Calibrating drug concentration ranges (e.g., 0.1–100 µM) to establish dose-response curves.

- Including positive controls (e.g., metronidazole) and negative controls (solvent-only groups).

- Validating results across ≥3 independent replicates with statistical power analysis (e.g., ANOVA with post-hoc Tukey tests) .

Q. How can researchers systematically identify gaps in this compound’s mechanism of action using existing literature?

- Methodological Answer: Conduct a systematic review using PRISMA guidelines:

Define search terms (e.g., “this compound AND antiparasitic mechanism”) across PubMed, Scopus, and Web of Science.

Filter studies by relevance, excluding non-peer-reviewed sources and prioritizing recent data (post-2015).

Map contradictions (e.g., conflicting reports on this compound’s impact on mitochondrial enzymes) and use tools like PICO (Population, Intervention, Comparison, Outcome) to frame unresolved questions .

- Example Gap: Limited data on this compound’s interaction with Entamoeba histolytica redox pathways compared to nitroimidazole-class drugs .

Q. What ethical protocols are essential for in vivo studies involving this compound in animal models?

- Methodological Answer: Follow ARRIVE 2.0 guidelines:

- Obtain ethics committee approval and document animal welfare metrics (e.g., weight loss thresholds, humane endpoints).

- Use randomization to assign treatment/control groups and blind experimenters to group allocations.

- Report adverse events (e.g., hepatotoxicity) transparently in supplementary materials .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across geographic parasite strains be resolved?

- Methodological Answer:

Perform stratified meta-analysis by region, adjusting for variables like parasite genetic diversity (e.g., sequencing EhADH gene variants).

Validate findings using in vitro susceptibility testing of clinical isolates from endemic regions (e.g., South Asia vs. sub-Saharan Africa).

Apply Bayesian statistical models to quantify heterogeneity and identify covariates (e.g., host immune status) influencing efficacy .

- Example Table:

| Region | Strain ID | IC₅₀ (µM) | 95% CI | p-value vs. Reference |

|---|---|---|---|---|

| South Asia | EHI_SA_001 | 12.3 | 10.1–14.5 | 0.032 |

| Sub-Saharan | EHI_SSA_009 | 28.7 | 24.6–32.8 | <0.001 |

Q. What computational approaches are effective for predicting this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer:

- Develop physiologically based pharmacokinetic (PBPK) models using software like GastroPlus or Simcyp.

- Incorporate parameters like enterohepatic recirculation and plasma protein binding (reported in literature as 85–92%).

- Validate models against clinical trial data using goodness-of-fit metrics (e.g., R² > 0.8) .

Q. How should researchers address non-linear dose-response relationships in this compound toxicity studies?

- Methodological Answer:

Use segmented regression or Hill slope models to identify inflection points (e.g., threshold doses for hepatotoxicity).

Perform sensitivity analysis to distinguish assay-specific artifacts from true biological effects.

Report uncertainties (e.g., confidence bands in dose-response curves) and justify statistical assumptions (e.g., normality of residuals) .

Methodological Best Practices

- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions. For example, conflicting reports on this compound’s CYP450 inhibition can be tested via in vitro microsomal assays with LC-MS/MS quantification .

- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data (e.g., HPLC chromatograms) in public repositories .

- Statistical Rigor : Avoid stating “significant differences” without specifying p-values or effect sizes. For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.